Methyl 2-((1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
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Overview
Description
Methyl 2-((1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is an organic compound that features a pyrrolidine ring substituted with a 2-chlorophenylsulfonyl group and a thioacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the 2-Chlorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 2-chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the 2-chlorophenylsulfonyl-pyrrolidine intermediate.
Thioacetate Formation: The final step involves the reaction of the intermediate with methyl thioacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioacetate moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-((1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The thioacetate moiety may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-((1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
- Methyl 2-((1-((2-methylphenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate
Uniqueness
Methyl 2-((1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the 2-chlorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated or alkyl-substituted analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Biological Activity
Methyl 2-((1-((2-chlorophenyl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a chlorophenyl sulfonyl group and a thioacetate moiety. Its IUPAC name is this compound, with the molecular formula C13H14ClN1O3S1 and a molecular weight of approximately 303.77 g/mol.
Synthesis
The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the pyrrolidine ring.
- Introduction of the chlorophenyl sulfonyl group via sulfonation.
- Coupling with thioacetic acid to form the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory processes and cancer pathways. The sulfonamide group enhances binding affinity, potentially inhibiting target enzymes or modulating receptor activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study reported Minimum Inhibitory Concentration (MIC) values against various bacteria, suggesting its potential as an antibacterial agent:
Compound | Bacteria Strain | MIC (µM) |
---|---|---|
1 | S. aureus | 12.4 |
2 | E. coli | 16.4 |
3 | K. pneumoniae | 16.1 |
Anti-inflammatory Effects
In vitro studies have shown that the compound can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating anti-inflammatory properties. The following table summarizes the results from these assays:
Treatment Concentration (µM) | NO Production Inhibition (%) |
---|---|
10 | 45 |
20 | 65 |
50 | 85 |
Case Studies
-
Cancer Cell Line Study : A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Cell Line : MCF-7
- IC50 : 25 µM
- In Vivo Anti-inflammatory Model : In a mouse model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups, supporting its potential therapeutic application in inflammatory diseases.
Properties
IUPAC Name |
methyl 2-[1-(2-chlorophenyl)sulfonylpyrrolidin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4S2/c1-19-13(16)9-20-10-6-7-15(8-10)21(17,18)12-5-3-2-4-11(12)14/h2-5,10H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMDIUZNJJDGBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)S(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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